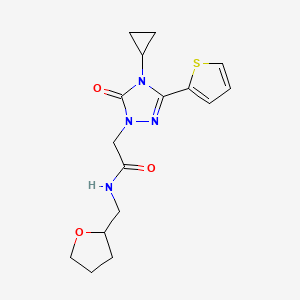
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that incorporates multiple bioactive motifs. Its unique structural features suggest potential for significant biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4O2S, with a molecular weight of approximately 304.37 g/mol. The structure includes a triazole ring, thiophene moiety, and a tetrahydrofuran substituent, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₂S |
| Molecular Weight | 304.37 g/mol |
| Notable Features | Triazole and thiophene rings; tetrahydrofuran substituent |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, particularly in antimicrobial and antifungal domains. The presence of the triazole ring is crucial as it is often associated with enhanced antifungal properties.
Antimicrobial Activity
Research has shown that compounds containing triazole and thiophene structures can effectively inhibit various pathogens. For instance:
- Antifungal Properties : The triazole ring is known for its efficacy against fungal infections by inhibiting ergosterol synthesis.
- Antibacterial Activity : The compound's unique structure may also confer antibacterial properties, making it a candidate for treating infections caused by resistant strains.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the side chains significantly affect potency and spectrum of activity .
- Research on Thiophene Compounds : Another investigation focused on thiophene-containing compounds demonstrated their effectiveness as antifungal agents against Candida albicans and Aspergillus niger, indicating that the thiophene moiety enhances bioactivity .
- Synthesis and Evaluation : A recent synthesis study detailed how variations in substituents on the triazole ring can lead to improved biological activity. The authors emphasized the importance of structural optimization in drug design .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization Reactions : Involving electrophilic substitution reactions to introduce thiophene groups.
- Final Acetamide Formation : Achieved through acylation reactions with tetrahydrofuran derivatives.
Eigenschaften
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-14(17-9-12-3-1-7-23-12)10-19-16(22)20(11-5-6-11)15(18-19)13-4-2-8-24-13/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTOADUZYJQVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













